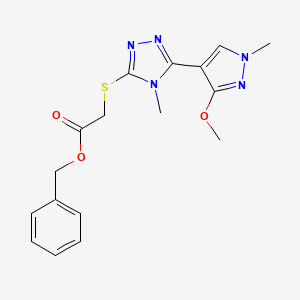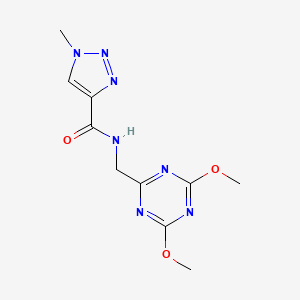
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a compound used in peptide synthesis .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . In one study, 1,3,5-triazine–1,2,4-triazine hybrids were synthesized and their structures were confirmed by IR, NMR, and high-resolution mass spectra .Molecular Structure Analysis
The empirical formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis
DMTMM is used for amide coupling, one of the most common reactions in organic chemistry . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .Physical and Chemical Properties Analysis
DMTMM is a solid substance with a melting point of 202-207 °C .Aplicaciones Científicas De Investigación
Condensing Agent for Amide and Ester Formation 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) serves as an efficient condensing agent, facilitating the formation of amides and esters from carboxylic acids and amines or alcohols under mild conditions. This reagent offers practical advantages due to its operational simplicity, including atmospheric conditions, no need for solvent drying, and easy removal of by-products. The reactions yield the corresponding amides and esters in good to excellent yields, showcasing DMTMM's versatility and efficacy in organic synthesis (Kunishima et al., 1999).
Synthesis of 2-Oxazolines The chemical versatility of 2-chloro-4,6-dimethoxy-1,3,5-triazine is further demonstrated in the synthesis of 2-oxazolines from carboxylic acids. This synthesis proceeds via the formation of 2-acyloxy-4,6-dimethoxy-1,3,5-triazines followed by treatment with 2-amino-2-methyl-1-propanol, yielding 2-oxazolines in excellent yield at room temperature. Such methodologies exemplify the utility of triazine derivatives in constructing valuable heterocyclic compounds under benign conditions (Bandgar & Pandit, 2003).
Chemical Transformations for Macrolide Synthesis Triazine derivatives play a crucial role in the synthesis of macrolides, a class of natural products with diverse biological activities. By acting as masked forms of activated carboxylic acids, oxazoles derived from triazine compounds can undergo selective reactions to form macrolides, including complex molecules like recifeiolide and curvularin. This application highlights the strategic use of triazine derivatives in complex organic synthesis, enabling the construction of molecules with potential pharmacological activities (Wasserman et al., 1981).
Inhibitors of Soluble Epoxide Hydrolase The triazine scaffold is integral to the design of potent inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. Triazine derivatives, specifically 1-(1,3,5-triazin-yl)piperidine-4-carboxamides, have been identified through high-throughput screening as potent inhibitors, demonstrating the critical role of the triazine core for binding affinity and selectivity. These compounds have shown significant in vivo activity, underscoring their potential as drug leads (Thalji et al., 2013).
Mecanismo De Acción
Mode of Action
The compound, also known as DMTMM, is primarily used as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . Additionally, it can promote the esterification of carboxylic acids with alcohols to form corresponding esters .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of NMM (N-Methylmorpholine) has been shown to facilitate the esterification of carboxylic acids with DMTMM . Furthermore, the by-product of the reaction with DMTMM is highly water-soluble, which allows for easy removal from the main reaction product .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is known to interact with various biomolecules in the process of peptide synthesis . It acts as a condensing agent, facilitating the formation of amides from carboxylic acids and amines . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in peptide synthesis. By facilitating the formation of peptides, it can influence various cellular processes, including protein synthesis and enzyme activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of carboxylic acids, followed by nucleophilic attack by an amine . This results in the formation of an amide bond, a key step in peptide synthesis .
Temporal Effects in Laboratory Settings
Its role in peptide synthesis suggests that its effects would be relatively stable over time, as long as the necessary reactants (carboxylic acids and amines) are present .
Metabolic Pathways
Given its role in peptide synthesis, it may interact with enzymes involved in this process .
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O3/c1-17-5-6(15-16-17)8(18)11-4-7-12-9(19-2)14-10(13-7)20-3/h5H,4H2,1-3H3,(H,11,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMBSFEFZRSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]acetamide](/img/structure/B2890115.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)
![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)
![N-(3-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2890122.png)

![2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide](/img/structure/B2890126.png)
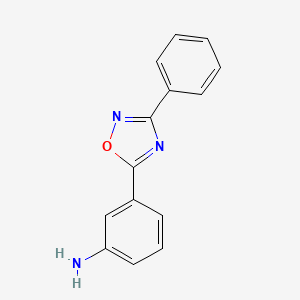
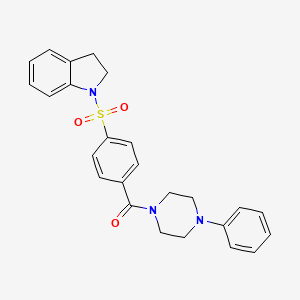
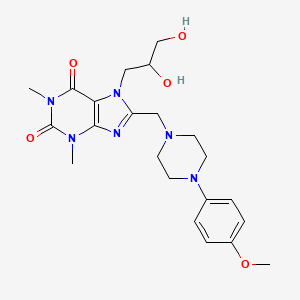
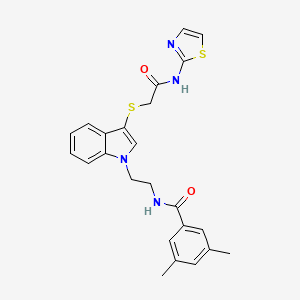
![N-(2-ethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2890136.png)
